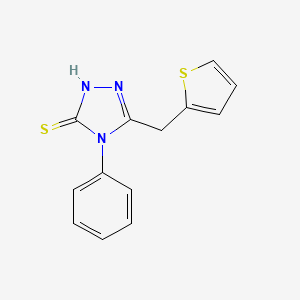

4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound was synthesized through a nucleophilic substitution reaction, characterized both experimentally and theoretically using spectral techniques and quantum chemical calculations. Density functional theory (DFT) calculations were used to analyze the molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental values (Saraç, 2022).

Molecular Structure Analysis

X-ray diffraction studies reveal the non-planar structure of the compound with distinct dihedral angles between the thiophene and 1,2,4-triazole rings, alongside hydrogen bonding patterns contributing to its stability in the crystal lattice (Ünver & Tanak, 2018).

Chemical Reactions and Properties

The compound exhibits thiol/thione tautomerism facilitated by proton intramigration, a property analyzed via DFT and supported by various spectroscopic and X-ray crystallography methods. This tautomerism is vital for its chemical reactivity and interaction potential (Aouad et al., 2018).

Physical Properties Analysis

The physical properties of this compound and its derivatives have been extensively investigated through computational and experimental methods, including its crystal structure, vibrational frequencies, and NMR chemical shifts. These studies provide insights into its conformational flexibility and stability (Askerov et al., 2019).

Chemical Properties Analysis

Research has delved into the chemical properties of this compound, exploring its reactions to form various derivatives with potential biological activities. These studies highlight its versatility as a precursor for synthesizing a wide range of compounds (Safonov, Panasenko, & Knysh, 2017).

Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Application : Triazole derivatives have been found to exhibit a wide range of pharmacological properties .

- Methods of Application : The synthesis of triazole derivatives often involves the use of a precursor molecule, which is then modified through various chemical reactions .

- Results or Outcomes : Triazole derivatives have been found to have antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .

-

Scientific Field: Organic Chemistry

- Application : The synthesis of new 5-phenyl-2,4-dihydro-3H-1,2,4-triazole derivatives as hybrids with 1,2,3-triazoles .

- Methods of Application : The synthesis involves the use of a flexible bonding, and their antioxidant and antibacterial activity have been studied .

- Results or Outcomes : The synthesized compounds have shown promising antioxidant and antibacterial activities .

-

Scientific Field: Biochemistry

- Application : The synthesis of antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives .

- Methods of Application : The synthesis involves the use of a starting compound to synthesize the novel pyrimidine-2-thiol, pyrazole, pyran derivatives .

- Results or Outcomes : The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

-

Scientific Field: Medicinal Chemistry

- Application : Pyrazoline and its analogs are pharmacologically active scaffolds .

- Methods of Application : Chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .

- Results or Outcomes : The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent), and betazole (an H2-receptor agonist) .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of some new 5-phenyl-2,4-dihydro-3H-1,2,4-triazole derivatives as hybrids with 1,2,3-triazoles .

- Methods of Application : The synthesis involves a flexible bonding, and their antioxidant and antibacterial activity have been studied .

- Results or Outcomes : The synthesized compounds have shown promising antioxidant and antibacterial activities .

Propiedades

IUPAC Name |

4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c17-13-15-14-12(9-11-7-4-8-18-11)16(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHIDXWELBGNBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)

![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)

![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)